molecular formula C31H58O6 B13772247 2,3-Dipropionyloxypropyl docosanoate CAS No. 56149-07-6

2,3-Dipropionyloxypropyl docosanoate

Cat. No.: B13772247
CAS No.: 56149-07-6
M. Wt: 526.8 g/mol
InChI Key: OCYWSQCIAYHRRU-UHFFFAOYSA-N
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Description

2,3-Dipropionyloxypropyl docosanoate is a chemical compound with the molecular formula C31H58O6 and a molecular weight of 526.79 g/mol . It is known for its applications in various fields such as food, cosmetics, medicine, biology, and industry . This compound is characterized by its unique structure, which includes a docosanoic acid backbone esterified with propionic acid at the 2 and 3 positions of a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dipropionyloxypropyl docosanoate involves the esterification of docosanoic acid with propionic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 100-120°C for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dipropionyloxypropyl docosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dipropionyloxypropyl docosanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The ester groups can also undergo hydrolysis, releasing propionic acid and docosanoic acid, which have their own biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dipropionyloxypropyl docosanoate is unique due to its dual ester groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized applications where specific reactivity or solubility is required .

Properties

CAS No.

56149-07-6

Molecular Formula

C31H58O6

Molecular Weight

526.8 g/mol

IUPAC Name

2,3-di(propanoyloxy)propyl docosanoate

InChI

InChI=1S/C31H58O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31(34)36-27-28(37-30(33)6-3)26-35-29(32)5-2/h28H,4-27H2,1-3H3

InChI Key

OCYWSQCIAYHRRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC)OC(=O)CC

Origin of Product

United States

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